Cas no 1509518-63-1 (3-ethylpentanimidamide)

3-ethylpentanimidamide 化学的及び物理的性質
名前と識別子
-
- 3-ethylpentanimidamide
- AKOS021245262
- EN300-1869396
- 1509518-63-1
-
- インチ: 1S/C7H16N2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H3,8,9)
- InChIKey: QCTVGYYVOBYTES-UHFFFAOYSA-N
- SMILES: NC(CC(CC)CC)=N
計算された属性
- 精确分子量: 128.131348519g/mol
- 同位素质量: 128.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 84.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9Ų
- XLogP3: 1.6
3-ethylpentanimidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1869396-1.0g |
3-ethylpentanimidamide |
1509518-63-1 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1869396-2.5g |
3-ethylpentanimidamide |
1509518-63-1 | 2.5g |
$1230.0 | 2023-09-18 | ||
Enamine | EN300-1869396-1g |
3-ethylpentanimidamide |
1509518-63-1 | 1g |
$628.0 | 2023-09-18 | ||
Enamine | EN300-1869396-5g |
3-ethylpentanimidamide |
1509518-63-1 | 5g |
$1821.0 | 2023-09-18 | ||
Enamine | EN300-1869396-10g |
3-ethylpentanimidamide |
1509518-63-1 | 10g |
$2701.0 | 2023-09-18 | ||
Enamine | EN300-1869396-0.1g |
3-ethylpentanimidamide |
1509518-63-1 | 0.1g |
$553.0 | 2023-09-18 | ||
Enamine | EN300-1869396-0.5g |
3-ethylpentanimidamide |
1509518-63-1 | 0.5g |
$603.0 | 2023-09-18 | ||
Enamine | EN300-1869396-0.25g |
3-ethylpentanimidamide |
1509518-63-1 | 0.25g |
$579.0 | 2023-09-18 | ||
Enamine | EN300-1869396-10.0g |
3-ethylpentanimidamide |
1509518-63-1 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1869396-5.0g |
3-ethylpentanimidamide |
1509518-63-1 | 5g |
$2858.0 | 2023-06-02 |
3-ethylpentanimidamide 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
3-ethylpentanimidamideに関する追加情報
3-Ethylpentanimidamide (CAS No. 1509518-63-1) is a chemical compound that has garnered attention in various scientific and industrial fields due to its unique properties and potential applications. This compound belongs to the class of amidines, which are known for their versatility in chemical synthesis and their role in biological systems. In recent years, advancements in synthetic chemistry have enabled researchers to explore the synthesis, characterization, and applications of 3-ethylpentanimidamide in greater depth.
The structure of 3-ethylpentanimidamide consists of a pentane backbone with an ethyl group attached at the third carbon atom, along with an amidine functional group. This configuration imparts the compound with distinct physical and chemical properties. The amidine group, in particular, is known for its ability to form hydrogen bonds and participate in various types of non-covalent interactions, making it a valuable moiety in drug design and materials science.
Recent studies have highlighted the potential of 3-ethylpentanimidamide as a building block in organic synthesis. Researchers have demonstrated that this compound can be used to construct complex molecular architectures through a variety of reaction pathways, including nucleophilic additions, cycloadditions, and coupling reactions. These findings underscore the importance of 3-ethylpentanimidamide as a versatile precursor in the development of new materials and pharmaceutical agents.
In the field of medicinal chemistry, 3-ethylpentanimidamide has shown promise as a lead compound for drug discovery. Its ability to modulate biological targets such as enzymes and receptors has been explored in several preclinical studies. For instance, recent research has revealed that derivatives of 3-ethylpentanimidamide exhibit potent inhibitory activity against certain kinases, which are key players in various disease pathways. These findings suggest that further exploration of 3-ethylpentanimidamide derivatives could lead to the development of novel therapeutic agents.
The synthesis of 3-ethylpentanimidamide has also been optimized through innovative methodologies. Traditional approaches involved multi-step processes with low yields, but recent advancements have introduced more efficient routes that leverage modern catalytic systems and green chemistry principles. For example, researchers have successfully employed transition metal catalysts to achieve high-yield syntheses of 3-ethylpentanimidamide, reducing both the number of steps and the environmental impact associated with its production.
In addition to its role in organic synthesis and drug discovery, 3-ethylpentanimidamide has found applications in materials science. Its ability to form stable complexes with metal ions has made it a valuable component in the development of coordination polymers and metal-organic frameworks (MOFs). These materials hold great potential for use in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that MOFs incorporating 3-ethylpentanimidamide exhibit exceptional stability and selectivity for certain gas molecules, paving the way for their use in industrial applications.
The study of 3-ethylpentanimidamide has also contributed to our understanding of amidine chemistry more broadly. Researchers have investigated the reactivity patterns of this compound under various conditions, shedding light on its propensity to undergo specific transformations. For example, recent work has shown that 3-ethylpentanimidamide can act as a nucleophile or electrophile depending on the reaction conditions, offering chemists a high degree of control over its reactivity.
Furthermore, the stability and solubility properties of 3-ethylpentanimidamide have been thoroughly characterized using advanced analytical techniques such as NMR spectroscopy and X-ray crystallography. These studies have provided insights into the molecular packing and intermolecular interactions that govern its physical properties. Such information is critical for optimizing its use in practical applications.
In conclusion, 3-Ethylpentanimidamide (CAS No. 1509518-63-1) is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, and materials science. As our understanding of this compound continues to grow through cutting-edge research efforts, it is likely that new applications will emerge further solidifying its importance in modern chemistry.
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